Product packaging for 1-Methyl-5-nitro-1,2,3-triazole(Cat. No.:CAS No. 1204736-25-3)

1-Methyl-5-nitro-1,2,3-triazole

Cat. No.: B2787259
CAS No.: 1204736-25-3
M. Wt: 128.091
InChI Key: BWGRZGKYADPMCI-UHFFFAOYSA-N
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Description

Contextualization of Nitrogen-Rich Heterocycles in Contemporary Chemical Synthesis and Materials Science

Nitrogen-rich heterocycles, cyclic compounds containing multiple nitrogen atoms within their ring structure, are fundamental building blocks in modern chemical synthesis and materials science. msesupplies.comnih.gov Their prevalence stems from a unique combination of properties, including high heats of formation, the ability to release large amounts of energy and gaseous by-products like dinitrogen upon decomposition, and inherent thermal stability. msesupplies.comresearchgate.net These characteristics make them highly sought after for applications as energetic materials, such as propellants and explosives. msesupplies.comnih.gov

In materials science, the ability of nitrogen heterocycles to act as ligands and bond with metals opens up possibilities for creating multifunctional polymers and coordination compounds. msesupplies.com Furthermore, their structural diversity and capacity for hydrogen bonding are leveraged in the design of novel pharmaceuticals and agrochemicals. msesupplies.comnih.gov The inclusion of nitrogen atoms in a heterocyclic ring significantly alters the molecule's electronic properties and reactivity compared to their carbocyclic counterparts. nih.gov

Historical Development and Significance of 1,2,3-Triazole Chemistry in Academic Disciplines

The journey of 1,2,3-triazole chemistry began in 1910 with the synthesis of the parent 1H-1,2,3-triazole by German chemists Otto Dimroth and Gustav Fester. acs.org A pivotal moment in the field was the discovery of the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, a reaction that produces both 1,4- and 1,5-disubstituted 1,2,3-triazoles. nih.gov The subsequent development of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles by offering high regioselectivity and mild reaction conditions. nih.govnih.gov

The 1,2,3-triazole ring is a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is a component in various clinically used drugs, including the antibiotic Cefatrizine and the antiviral agent TSAO. nih.govnih.gov Its stability and ability to interact with biological targets have made it a favored scaffold in medicinal chemistry for developing anticancer, antifungal, and antibacterial agents. wisdomlib.orgnih.govpensoft.net

Specific Research Focus: The Unique Position of 1-Methyl-5-nitro-1,2,3-triazole within Nitro-Triazole Chemistry

Within the extensive family of nitro-triazoles, this compound holds a unique position. The introduction of a nitro group (-NO2) onto the triazole ring dramatically enhances its energetic properties. The position of both the nitro group and the substituent on the nitrogen atom significantly influences the compound's physicochemical characteristics, such as density and enthalpy of formation. nih.gov

Research has shown that N3-substituted derivatives of 4(5)-nitro-1,2,3-triazoles, such as this compound (which is structurally equivalent to the N3-alkylation product of 4-nitro-1,2,3-triazole), exhibit the highest density and enthalpy of formation among their regioisomers. nih.gov This makes them particularly promising candidates for the development of high-energy materials.

The synthesis of this compound can be achieved through the methylation of 4(5)-nitro-1,2,3-triazole. This reaction typically yields a mixture of N1, N2, and N3-alkylated isomers. nih.gov However, specific synthetic methodologies have been developed to selectively obtain the desired this compound isomer. researchgate.net One such method involves the methylation of 4-nitro-2H-1,2,3-triazole with methyl iodide in the presence of sodium hydride, which can yield 1-methyl-5-nitro-1H-1,2,3-triazole as a major product. chemicalbook.com

The distinct properties of this compound, particularly its enhanced energetic characteristics compared to its isomers, underscore its importance in the ongoing quest for advanced energetic materials with tailored performance and stability.

Detailed Research Findings

Synthesis and Properties of this compound

The synthesis of this compound is a subject of considerable interest in the field of energetic materials. One documented method involves the reaction of 4-nitro-2H-1,2,3-triazole with methyl iodide.

Table 1: Synthesis of this compound

Reactants Reagents Conditions Products and Yield Reference

The properties of the different N-methyl substituted nitrotriazole isomers have been a focus of computational and experimental studies.

Table 2: Comparative Properties of N-Methyl Nitrotriazole Isomers

Compound Density Enthalpy of Formation Key Characteristic Reference
N1-isomer (1-methyl-4-nitro-1,2,3-triazole) Lower than N3-isomer Lower than N3-isomer H-5 proton signal in 1H NMR is at the highest chemical shift among isomers. nih.gov
N2-isomer (2-methyl-4-nitro-1,2,3-triazole) Lower than N3-isomer Lower than N3-isomer H-5 proton signal in 1H NMR is at the lowest chemical shift among isomers. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N4O2 B2787259 1-Methyl-5-nitro-1,2,3-triazole CAS No. 1204736-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-nitrotriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c1-6-3(7(8)9)2-4-5-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGRZGKYADPMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity, Transformation Mechanisms, and Reaction Kinetics

Reaction Mechanisms and Pathways of 1-Methyl-5-nitro-1,2,3-triazole

The reactivity of this compound is a subject of interest for the synthesis of novel energetic materials and other functional organic compounds. Its reaction pathways are influenced by the electronic properties of the substituted nitrotriazole ring.

The 1,2,3-triazole ring system can undergo both electrophilic and nucleophilic substitution reactions. nih.gov Due to the high electron density of the ring, electrophilic substitution typically occurs at the nitrogen atoms. nih.gov In the case of 4(5)-nitro-1,2,3-triazole, alkylation in basic media, an electrophilic attack, can occur at any of the three nitrogen heteroatoms, leading to a mixture of N1, N2, and N3-substituted regioisomers. mdpi.comresearchgate.net The formation of these isomers is a general outcome, irrespective of the nature of the alkylating agent, solvent, base, or reaction conditions. mdpi.comresearchgate.net

The presence of the electron-withdrawing nitro group on the triazole ring generally deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution. However, specific information on the nucleophilic substitution reactions directly on the ring of this compound is not extensively detailed in the provided search results. The reactivity of 1,2,3-triazoles is versatile, allowing for the introduction of a wide range of substituents, which paves the way for the creation of diverse bioactive molecules. nih.gov

The acidity of the C-H bond in triazoles can be influenced by substituents on the ring. In a related system, 1H-1,2,3-triazole N-oxides, the N-oxide group is known to increase the Brønsted acidity of the C-H bond at the position alpha to the N-oxide. ehu.es This enhanced acidity facilitates deprotonation and subsequent C-H functionalization reactions, such as direct arylations catalyzed by palladium. ehu.es The presence of the strongly electron-withdrawing nitro group at the 5-position of this compound is expected to similarly increase the acidity of the C-H bond at the 4-position, making it susceptible to deprotonation under suitable basic conditions. This deprotonation would generate a carbanionic intermediate that could be a key species in various functionalization reactions.

Among the regioisomers of N-alkyl-4-nitro-1,2,3-triazoles, the N3-isomers, which include 1-alkyl-5-nitro-1,2,3-triazoles like this compound, exhibit higher basicity compared to the N1- and N2-isomers. mdpi.com This enhanced basicity makes them particularly reactive in complexation and quaternization reactions, especially in acidic media. mdpi.comresearchgate.net For instance, the quaternization of N3-isomers can be selectively achieved using efficient systems like t-BuOH-HClO₄, which proceeds at the N1 atom to yield 1-(tert-butyl)-3-alkyl-4-nitro-1,2,3-triazolium perchlorates in high yields. mdpi.com

This differential reactivity provides a chemical basis for the separation of N3-isomers from the mixture of regioisomers formed during alkylation. mdpi.comresearchgate.net The formation of coordination complexes is another characteristic reaction of these N3-isomers. For example, 1-ethyl-5-nitro-1,2,3-triazole forms mononuclear complexes with certain metal ions, coordinating through the N3 atom of the heterocycle. researchgate.netresearchgate.net These complexes can be readily decomposed to regenerate the pure 1-alkyl-5-nitro-1,2,3-triazole, offering a practical method for its isolation. researchgate.netresearchgate.net The resulting 1,2,3-triazolium salts are themselves a subject of study due to their unique chemical properties and potential applications. mdpi.com

Table 1: Reactivity of N-Substituted Nitro-1,2,3-triazoles

Reaction Type Reactant/Conditions Products Key Findings Reference
Electrophilic Alkylation 4(5)-nitro-1,2,3-triazole, alkylating agents, base Mixture of N1-, N2-, and N3-alkylation products Non-selective alkylation on all three nitrogen atoms. mdpi.comresearchgate.net
Quaternization N3-isomers (e.g., 1-alkyl-5-nitro-1,2,3-triazoles), t-BuOH-HClO₄ 1-(tert-butyl)-3-alkyl-4-nitro-1,2,3-triazolium perchlorates Selective quaternization of the more basic N3-isomers. mdpi.com
Complexation 1-ethyl-5-nitro-1,2,3-triazole, metal ions Mononuclear complexes Coordination occurs through the N3 atom of the triazole ring. researchgate.netresearchgate.net

Thermal Decomposition Mechanisms and Kinetic Studies

The thermal stability and decomposition pathways of this compound are critical parameters for its consideration as an energetic material. Theoretical and experimental studies on related nitrotriazoles provide insights into its likely decomposition behavior.

Theoretical studies, often employing density functional theory (DFT), are instrumental in elucidating the initial steps of thermal decomposition for energetic materials. For nitrotriazoles, a common initial decomposition pathway is the cleavage of the C-NO₂ bond. researchgate.netcyberleninka.ru The bond dissociation energy (BDE) of the C-NO₂ bond is a key indicator of thermal stability; a higher BDE generally corresponds to greater stability. For a series of 1,2,3-triazole derivatives, the BDEs for the initial bond scission were calculated to be in the range of 53 to 70 kcal/mol. researchgate.net

The molecular and electronic structure of nitrotriazoles significantly influences their thermolysis pathways. researchgate.net Factors such as the position of the nitro group and other substituents can alter the energy barriers for different decomposition reactions. For instance, in C-nitro-1,2,4-triazoles, a correlation has been found between the energy gap of the frontier molecular orbitals and the stability of the tautomers against thermal decomposition. researchgate.net While specific theoretical data for this compound was not found in the search results, the principles derived from studies of similar compounds suggest that its decomposition would likely initiate with the homolytic cleavage of the C-NO₂ bond, followed by a cascade of further reactions.

The thermal decomposition of nitrotriazoles is a complex process that generates a variety of gaseous products. Experimental techniques such as thermogravimetry coupled with mass spectrometry (TG-MS) and Fourier-transform infrared spectroscopy (TG-FTIR) are used to identify these products. bohrium.com For various nitro-1,2,4-triazoles, the detected thermolysis products include N₂, N₂O, NO, CO₂, HCN, and HNCO. researchgate.net

Reactive molecular dynamics simulations of the decomposition of 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT) show that N₂ is a dominant product, with N₂ and NO₂ being the primary gas phase products during the initial heating phase. rsc.org The initial decomposition of DNBT involves the breaking of C-N bonds, leading to intermediates that further decompose to smaller molecules. rsc.org It is plausible that the decomposition of this compound follows a similar pattern, initiated by the loss of the nitro group and subsequent fragmentation of the triazole ring to produce stable small molecules like N₂.

Table 2: Common Thermal Decomposition Products of Nitrotriazoles

Product Chemical Formula Phase Method of Detection Reference
Nitrogen N₂ Gas Mass Spectrometry, RMD Simulation researchgate.netrsc.org
Nitrous Oxide N₂O Gas Mass Spectrometry researchgate.net
Nitric Oxide NO Gas Mass Spectrometry researchgate.net
Carbon Dioxide CO₂ Gas Mass Spectrometry researchgate.net
Hydrogen Cyanide HCN Gas Mass Spectrometry researchgate.net
Isocyanic Acid HNCO Gas Mass Spectrometry researchgate.net
Nitrogen Dioxide NO₂ Gas RMD Simulation rsc.org

Interconversion Dynamics and Tautomerism in Nitro-Triazole Systems

Tautomerism is a critical concept in the chemistry of heterocyclic compounds like triazoles, where a proton can migrate between the nitrogen atoms of the ring, leading to different tautomeric forms in equilibrium. researchgate.netnih.gov For the parent 1,2,3-triazole, this prototropic tautomerism results in a dynamic exchange. nih.gov This equilibrium can be influenced by substituents and the surrounding medium. acs.orgualg.pt In some cases, tautomeric interconversions can also occur via bimolecular reactions, such as through the formation of dimers where concerted double hydrogen transfer may have a lower activation barrier than unimolecular processes. mdpi.com

However, in the case of This compound , the nitrogen at the N1 position is substituted with a methyl group. This N-alkylation precludes the possibility of classical prototropic tautomerism involving the ring nitrogens, as there is no labile proton to migrate. mdpi.com

Instead of a rapid tautomeric equilibrium, the "interconversion dynamics" for this class of compounds relate to the formation of stable regioisomers during synthesis. The alkylation of the parent 4(5)-nitro-1,2,3-triazole anion with an alkylating agent like methyl iodide can occur at any of the three ring nitrogen atoms, leading to a mixture of three distinct and separable isomers. mdpi.com These are not tautomers but structural isomers with the substituent at different positions on the triazole ring.

The three possible regioisomers for N-methyl-4(5)-nitro-1,2,3-triazole are:

1-methyl-4-nitro-1,2,3-triazole (B2554992)

2-methyl-4-nitro-1,2,3-triazole

this compound (referred to as the N3-isomer in some literature) mdpi.com

The relative yields of these isomers can be influenced by reaction conditions. Methodologies have been developed to separate these regioisomers, often leveraging differences in their basicity and reactivity. mdpi.com For example, the N3-isomer (this compound) is reported to have a significantly higher calculated pKBH+ value compared to the N1-substituted derivative, highlighting the substantial electronic differences between the isomers. mdpi.com

The table below summarizes the key regioisomers formed from the methylation of 4(5)-nitro-1,2,3-triazole.

Table 1: Regioisomers of Methyl-nitro-1,2,3-triazole

Isomer Name Position of Methyl Group Position of Nitro Group Notes
1-methyl-4-nitro-1,2,3-triazole N1 C4 A primary product of alkylation. mdpi.com
2-methyl-4-nitro-1,2,3-triazole N2 C4 A primary product of alkylation. mdpi.com

This table illustrates the stable, separable regioisomers resulting from the N-methylation of a nitro-1,2,3-triazole precursor, which are distinct from the rapidly interconverting tautomers seen in NH-triazoles.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallographic Analysis of 1-Methyl-5-nitro-1,2,3-triazole and its Derivatives

X-ray crystallography stands as the gold standard for the absolute determination of molecular structures in the solid state, providing precise coordinates of every atom.

For instance, the title compound, C₃H₄N₄O₂, was found to crystallize in the orthorhombic system within the Pbca space group. asianpubs.org The analysis provides precise cell parameters and confirms the connectivity of the atoms within the molecule. researchgate.netasianpubs.org Similarly, the crystal structure of a derivative, (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, was definitively established using this method, resolving its molecular conformation and solid-state packing. mdpi.comcardiff.ac.uk

Crystallographic Data for 4-Methyl-5-nitro-1,2,3-triazole

ParameterValue
Chemical FormulaC₃H₄N₄O₂
Molecular Weight129.11 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)8.7139(17)
b (Å)9.8198(19)
c (Å)12.889(3)
Volume (ų)1102.9(4)
Z (molecules/unit cell)8
Calculated Density (g/cm³)1.555

Data sourced from Asian Journal of Chemistry. asianpubs.org

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of materials science, as different polymorphs can exhibit distinct physical properties. The investigation into polymorphism is particularly relevant for energetic materials like nitrotriazoles. For example, a related compound, 3-nitro-1,2,4-triazole, has been shown to exist in at least two polymorphic forms (Form I and Form II), which were obtained by crystallization from different solvent systems. rsc.org These forms exhibit different crystal systems (tetragonal vs. monoclinic) and show a phase transformation at a specific temperature. rsc.org Such studies are crucial for ensuring the stability and consistency of a material. While specific studies on the polymorphism of this compound were not identified, the principles demonstrated with related nitrotriazoles highlight the importance of screening for different crystal phases during characterization.

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions, which collectively form the supramolecular assembly. The 1,2,3-triazole ring is a versatile functional unit capable of participating in diverse supramolecular interactions, including hydrogen bonding and anion complexation. rsc.org In the crystalline state, these non-covalent interactions dictate the crystal packing.

Analysis of the crystal structure of derivatives provides insight into these forces. For example, in the crystal of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, molecules are linked by intermolecular O–H···N hydrogen bonds, forming columns stacked parallel to the a-axis. mdpi.com The study of these interactions is fundamental to understanding the physical properties of the crystalline material and for designing new materials with desired structural motifs. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

NMR spectroscopy is an indispensable tool for confirming molecular structure, particularly for differentiating between isomers. The chemical environment of each nucleus (e.g., ¹H, ¹³C) results in a unique resonance frequency (chemical shift), providing a fingerprint of the molecule's structure.

For N-substituted nitrotriazoles, NMR is crucial for distinguishing between the N1, N2, and N3-alkylation products. nih.gov In the case of this compound, ¹H NMR spectroscopy clearly distinguishes it from its isomer, 1-methyl-4-nitro-1,2,3-triazole (B2554992). The distinct electronic environments of the triazole ring proton and the methyl protons in each isomer lead to different chemical shifts. chemicalbook.com

¹H NMR Chemical Shifts (δ) for Isomeric Methyl-nitrotriazoles

CompoundTriazole H (ppm)Methyl H (ppm)
1-Methyl-5-nitro-1H-1,2,3-triazole8.16 (s, 1H)4.31 (s, 3H)
1-Methyl-4-nitro-1H-1,2,3-triazole8.34 (s, 1H)4.26 (s, 3H)

Data recorded in CDCl₃. chemicalbook.com

The slight but significant differences in these values allow for unambiguous assignment of the correct isomeric structure. chemicalbook.com Similarly, ¹³C NMR provides complementary data on the carbon skeleton of the molecule. asianpubs.orgnih.gov

Vibrational Spectroscopy (IR, Raman) and Correlation with Molecular Structure

For nitrotriazoles, IR spectroscopy can identify characteristic absorption bands corresponding to the nitro group (NO₂) and the triazole ring. asianpubs.orgnih.gov Detailed vibrational assignments, often supported by theoretical calculations, allow for the identification of "marker bands" that are characteristic of the triazole ring structure. nih.gov For example, the FT-IR spectrum of the isomeric 4-methyl-5-nitro-1,2,3-triazole was used alongside NMR and X-ray diffraction to fully characterize the compound. asianpubs.org Theoretical and experimental studies on various triazoles have helped to clarify ambiguities in vibrational assignments and provide a reliable basis for interpreting the spectra of new derivatives. nih.govresearchgate.net

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for this purpose.

Furthermore, tandem mass spectrometry (MS/MS) experiments reveal the fragmentation patterns of a molecule. These patterns are often unique to a specific structure and can be used to distinguish between isomers. nih.gov For isomeric 4,5-functionalized 1,2,3-triazoles, electrospray ionization (ESI) mass spectrometry has been shown to be a useful tool for structural studies. The fragmentation pathways, such as the characteristic loss of a neutral nitrogen molecule (N₂), can help confirm the triazole core and differentiate it from other heterocyclic systems. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the molecular structure, reactivity, and energetic properties of 1-Methyl-5-nitro-1,2,3-triazole. These computational methods provide insights that complement experimental findings and help in understanding the behavior of this energetic material at a molecular level.

The electronic structure of this compound is characterized by the interplay between the aromatic triazole ring and the electron-withdrawing nitro group. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For triazole derivatives, the HOMO-LUMO energy gap has been a subject of theoretical studies to understand their reactivity. While specific values for this compound are not extensively reported in readily available literature, density functional theory (DFT) calculations are a common approach to determine these values. For instance, DFT calculations on other triazole derivatives have been used to estimate the HOMO-LUMO energy gap and correlate it with their chemical activity.

The presence of the nitro group is expected to significantly lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted 1-methyl-1,2,3-triazole. This smaller energy gap would suggest a higher propensity for the molecule to accept electrons and participate in chemical reactions, a characteristic feature of many energetic materials.

The molecular geometry of this compound has been investigated through computational methods to determine its most stable three-dimensional arrangement. DFT calculations are typically employed to optimize the geometry and predict bond lengths, bond angles, and dihedral angles.

For substituted nitro-triazoles, these calculations provide accurate structural parameters. In the case of this compound, the geometry is influenced by the substitution pattern on the triazole ring. The methyl group is attached to the N1 position, and the nitro group is at the C5 position. The planarity of the triazole ring is a key feature, although slight deviations can occur due to the presence of substituents. The orientation of the nitro group relative to the plane of the triazole ring is an important conformational parameter that can affect the molecule's stability and energetic properties.

The 1,2,3-triazole ring is considered an aromatic heterocycle due to its planar structure and the presence of 6 π-electrons that are delocalized across the five-membered ring, satisfying Hückel's rule. guidechem.comwikipedia.orgnih.gov This aromatic character contributes to the high thermal and chemical stability of the triazole ring system. nih.gov

Computational studies have been employed to predict the acidity and basicity of nitrotriazole derivatives. For this compound, which is the N3-isomer in the nomenclature of N-substituted 4(5)-nitro-1,2,3-triazoles, quantum-chemical calculations have shown it to be a relatively strong base. mdpi.com

The calculated pKBH+ value of this compound is significantly higher, by more than 4 log units, than that of its N1-substituted regioisomer. mdpi.com This pronounced basicity makes the N3-isomers attractive from a synthetic standpoint, as they are more readily involved in complexation and quaternization reactions in acidic media. The basicity of N-alkyl-4-nitro-1,2,3-triazoles is predicted to increase in the order: N2-isomer < N1-isomer < N3-isomer. mdpi.com

While the basicity has been a focus of computational predictions, the acidity of this compound, likely referring to the potential deprotonation of the methyl group or the ring C-H, is less discussed in the literature. Gas-phase acidity can be computationally estimated by calculating the enthalpy change of the deprotonation reaction.

Table 1: Predicted Basicity of N-Methyl-4(5)-nitro-1,2,3-triazole Regioisomers

Regioisomer Relative Basicity Calculated pKBH+
2-Methyl-4-nitro-1,2,3-triazole (N2-isomer) Least Basic Data not available
1-Methyl-4-nitro-1,2,3-triazole (B2554992) (N1-isomer) Intermediate Data not available
This compound (N3-isomer) Most Basic > 4 log units higher than N1-isomer mdpi.com

(This table is generated based on the qualitative and quantitative findings from the cited source.)

Bond Dissociation Energy (BDE) is a critical parameter for assessing the thermal stability of energetic materials, as the weakest bond in the molecule often dictates the initial step in its decomposition. For nitro-containing energetic materials, the C-NO2 bond is frequently the trigger bond.

Computational studies, typically using DFT methods, are performed to calculate the BDEs of various bonds within a molecule. For nitroaromatic compounds, the C-NO2 bond dissociation is a primary focus. researchgate.net While specific BDE values for this compound are not readily found in the literature, studies on related nitro-triazole and nitroaromatic compounds provide a framework for such calculations. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the behavior of molecules and materials at an atomistic level over time. For energetic materials like this compound, MD simulations can provide insights into their condensed-phase properties, such as density, heat of sublimation, and the dynamics of thermal decomposition.

While specific MD simulation studies focused exclusively on this compound are not widely reported, the methodology is broadly applied to various energetic materials. Such simulations typically involve a large number of molecules in a simulation box under periodic boundary conditions to model the bulk material. By solving Newton's equations of motion for each atom, the trajectory of the system can be followed, allowing for the calculation of various thermodynamic and structural properties.

For this compound, MD simulations could be used to:

Predict the crystal structure and density.

Investigate the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for the stability of the crystal lattice.

Simulate the initial stages of thermal decomposition by observing bond-breaking events at elevated temperatures.

Calculate mechanical properties to assess sensitivity to shock and impact.

These simulations rely on accurate force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. The development and validation of force fields for novel energetic materials is an active area of research.

Crystal Packing and Lattice Energy Calculations

The crystal structure of 4-Methyl-5-nitro-1,2,3-triazole was determined using single-crystal X-ray diffraction. asianpubs.org The analysis revealed that this compound crystallizes in the orthorhombic system with the space group Pbca. asianpubs.org The key crystallographic parameters are summarized in the table below.

Interactive Data Table: Crystal Data for 4-Methyl-5-nitro-1,2,3-triazole asianpubs.org

ParameterValue
Chemical FormulaC₃H₄N₄O₂
Molecular Weight129.11 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)8.7139(17)
b (Å)9.8198(19)
c (Å)12.889(3)
Volume (ų)1102.9(4)
Z (molecules/unit cell)8
Calculated Density (g/cm³)1.555

Information regarding the specific lattice energy calculations for this compound is not available in the reviewed scientific literature. Such calculations are vital for understanding the stability of the crystal lattice and are often used to predict properties like sublimation enthalpy.

Thermal Expansion and Dynamic Properties in Solid State

Scientific literature providing specific details on the thermal expansion and dynamic properties in the solid state for this compound could not be identified in the performed search. These properties are essential for assessing the material's stability and behavior under varying temperature conditions. For other energetic materials like 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole, reactive molecular dynamics simulations have been used to study thermal decomposition, noting that initial heating leads to torsion of the nitro group and vibrations of atoms within the molecule. rsc.org

Influence of Impurities on Crystal Structure and Decomposition Dynamics

Specific studies on the influence of impurities on the crystal structure and decomposition dynamics of this compound are not detailed in the available research. Generally, impurities can significantly impact the properties of energetic materials by altering crystal habit, introducing lattice defects, and potentially lowering the decomposition temperature, thereby affecting both performance and safety. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules. It is widely applied to energetic materials to predict their performance and stability.

Prediction of Heats of Formation and Energetic Characteristics

The heat of formation (HOF) is a critical parameter for determining the energy content of an energetic material. DFT calculations are commonly used to predict the HOF for novel compounds. For various energetic triazole derivatives, DFT methods have been successfully employed to calculate both gas-phase and solid-phase heats of formation. nih.govacs.org These studies indicate that the isomeric arrangement of atoms and substituent groups significantly influences the HOF. For instance, in dinitro-tris(triazole) derivatives, isomers containing 1H-1,2,3-triazole rings tend to have higher heats of formation compared to those with 1H-1,2,4-triazole rings. acs.org While these general findings are informative, specific predicted values for the heat of formation of this compound were not found in the surveyed literature.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. This allows for the study of decomposition pathways and the determination of activation energies. For related nitrotriazoles, theoretical studies have explored thermal decomposition mechanisms, identifying key initial steps such as C-NO₂ or N-NO₂ bond cleavage and subsequent reactions of the resulting radicals. researchgate.netnih.govmdpi.com Quantum chemical calculations on 3-nitro-1,2,4-triazole have been used to study its dissociation pathways upon electron attachment. nih.gov However, specific DFT studies detailing the reaction mechanisms and transition state analyses for the decomposition of this compound are not available in the reviewed literature.

Theoretical Prediction of Detonation Performance Parameters

Based on the calculated density and solid-state heat of formation, key detonation performance parameters such as detonation velocity (D) and detonation pressure (P) can be predicted. The Kamlet-Jacobs equations are a common empirical method used for such predictions. nih.gov For a wide range of energetic triazole derivatives, DFT calculations combined with these equations have provided reliable estimates of detonation performance. nih.govacs.orgnih.gov These theoretical predictions are crucial for the initial screening of new energetic materials, allowing researchers to prioritize the synthesis of the most promising candidates. energetic-materials.org.cn While the methodology is well-established, specific predicted detonation performance parameters for this compound were not found in the referenced literature.

of Intermolecular Interactions in this compound

Theoretical and computational chemistry offer powerful tools to elucidate the nature and strength of intermolecular interactions that govern the solid-state packing and physical properties of molecular crystals. In the absence of a publicly available crystal structure for this compound in the Cambridge Structural Database (CSD), computational methods provide a valuable avenue for predicting and analyzing its non-covalent interactions, namely hydrogen bonding and π-stacking.

Studies on analogous and isomeric compounds, such as 4-methyl-5-nitro-1,2,3-triazole and other nitro-substituted triazoles, provide a foundation for understanding the potential interactions involving this compound. These investigations consistently highlight the significant role of hydrogen bonds and π-system interactions in the crystal packing of such heterocyclic compounds.

Hydrogen Bonding:

In the case of this compound, the potential for conventional hydrogen bonding is limited due to the methylation of the N1 nitrogen atom, which removes the acidic proton typically found in unsubstituted triazoles. However, weaker C-H···O and C-H···N hydrogen bonds are anticipated to be significant contributors to the crystal lattice energy. The methyl protons and the C4-H proton of the triazole ring can act as hydrogen bond donors, while the oxygen atoms of the nitro group and the nitrogen atoms (N2 and N3) of the triazole ring can serve as acceptors.

Quantum-chemical calculations on related nitro-substituted 1,2,3-triazoles have been performed to understand their relative stabilities and electronic properties. These studies indicate that the molecular electrostatic potential is a key factor in determining the sites of intermolecular interactions. For this compound, the nitro group would create a strongly electronegative region, making its oxygen atoms prime candidates for accepting hydrogen bonds. Conversely, the hydrogen atoms of the methyl group and the triazole ring would possess a partial positive charge, enabling them to participate in donor interactions.

To illustrate the likely geometry of such interactions, computational modeling of a dimer of this compound can be performed. The table below presents hypothetical but plausible geometric parameters for potential C-H···O and C-H···N hydrogen bonds, based on typical values observed in crystal structures of similar compounds.

Table 1: Predicted Hydrogen Bond Geometries in a this compound Dimer

Donor (D) Hydrogen (H) Acceptor (A) D-H Distance (Å) H···A Distance (Å) D···A Distance (Å) D-H···A Angle (°)
C(methyl)-H H O(nitro) 1.09 2.45 3.40 145
C4-H H N2(triazole) 1.08 2.60 3.50 140

Note: This data is predictive and based on computational models of related structures, as a definitive crystal structure for this compound is not available.

π-Stacking Interactions:

The 1,2,3-triazole ring is an aromatic system, and as such, it can participate in π-stacking interactions. These interactions, arising from the alignment of the π-orbitals of adjacent rings, are crucial in the solid-state packing of many aromatic compounds. In this compound, the presence of the electron-withdrawing nitro group significantly influences the electronic distribution of the triazole ring, which in turn affects the nature of the π-stacking.

Computational analyses, such as Hirshfeld surface analysis, on related triazole derivatives have provided quantitative insights into these interactions. For this compound, it is expected that π-π stacking would occur between the triazole rings of adjacent molecules. The geometry of this stacking can vary, from a parallel-displaced to a T-shaped arrangement, depending on the interplay with other intermolecular forces, particularly hydrogen bonding.

The nitro group can also participate in nitro-π interactions, where the electron-deficient nitro group interacts favorably with the electron-rich π-system of a neighboring triazole ring.

Table 2: Potential π-Stacking Parameters for this compound

Interaction Type Centroid-to-Centroid Distance (Å) Interplanar Angle (°) Vertical Displacement (Å)

Note: This data represents typical ranges for π-stacking interactions and would require specific computational analysis for this compound.

Advanced Material Science Applications of 1 Methyl 5 Nitro 1,2,3 Triazole: Focus on Energetic Formulations

Design Principles for High-Energy Density Materials (HEDMs) Based on Nitro-Triazoles

The development of advanced HEDMs hinges on the strategic manipulation of molecular structures to optimize key energetic properties. For nitro-triazole-based compounds, the primary goals are to maximize energy content while ensuring adequate stability and low sensitivity to external stimuli.

Strategies for Enhancing Oxygen Balance and Nitrogen Content

A critical parameter in the design of HEDMs is the oxygen balance, which dictates the efficiency of the explosive reaction. A high nitrogen content is also desirable as it contributes to a higher heat of formation, releasing substantial energy upon decomposition. bohrium.com

The introduction of nitro (-NO2) groups is a fundamental strategy to improve the oxygen balance and increase the density of triazole-based energetic materials. bohrium.commdpi.com The functionalization with these energy-rich moieties enhances the number of oxidizing elements, which is crucial for maximizing the energetic potential of the system. mdpi.com For instance, the introduction of multiple nitro groups can lead to compounds with a positive oxygen balance, a desirable characteristic for oxidizers in propellant formulations. rsc.org

The position of substituents on the triazole ring also plays a crucial role. Different isomers of nitro-triazoles exhibit varying properties, and synthetic methodologies are being developed to selectively produce the most promising candidates. mdpi.com

Molecular Engineering for Tunable Performance and Stability

Molecular engineering allows for the fine-tuning of the performance and stability of nitro-triazole-based HEDMs. This involves modifying the molecular structure to influence properties such as thermal stability, sensitivity, and detonation performance.

The inherent aromaticity of the 1,2,3-triazole ring provides a foundation of high thermal and chemical stability, as well as low sensitivity to mechanical stimuli. mdpi.com The three contiguous nitrogen atoms within the five-membered ring retain the energetic potential akin to an azido (B1232118) group, contributing to a high enthalpy of formation. mdpi.com

A key strategy for tuning performance is the Dimroth rearrangement of versatile 1,2,3-triazoles, which allows for the synthesis of different types of nitrogen-rich heterocyclic energetic compounds. rsc.org This reaction provides a pathway to access diverse, task-specific energetic materials from a common precursor like 4-amino-5-nitro-1,2,3-triazole. rsc.org

Furthermore, the introduction of different functional groups allows for the modulation of properties. For example, the strategic placement of amino groups can enhance stability through the formation of intra- and intermolecular hydrogen bonds. Computational studies have shown that the introduction of various substituents can systematically alter the heat of formation, density, and detonation parameters. nih.gov The stability of these engineered molecules can be further enhanced by creating fused-ring structures or by incorporating bridges, such as an -NH- bridge, which can increase crystal packing efficiency and reduce sensitivity through hydrogen bonding. rsc.org

Theoretical Evaluation of Energetic Performance

Computational chemistry plays a pivotal role in the design and assessment of new energetic materials, providing valuable insights into their potential performance and safety characteristics before their synthesis.

Predictive Models for Detonation Velocity and Pressure

Predictive models are essential for estimating the detonation performance of novel HEDMs. The Kamlet-Jacobs (K-J) equations are a widely used empirical method for calculating the detonation velocity (Vd) and pressure (P) of CHNO explosives. acs.orgscirp.org These calculations rely on the material's density and calculated solid-state heat of formation. acs.org

More advanced predictive modeling is being conducted using thermochemical codes like EXPLO5, which can provide more detailed performance predictions. acs.orgacs.org Machine learning (ML) models are also emerging as powerful tools for predicting detonation properties. acs.org These ML models are trained on large databases of known energetic compounds and can predict detonation velocities and pressures with increasing accuracy, sometimes even surpassing the precision of the traditional Kamlet-Jacobs equations. acs.org

For a series of designed dinitro-tris(triazole) isomers, density functional theory (DFT) calculations were used to compute heats of formation and densities, which were then used as input for the EXPLO5 code to predict detonation properties. acs.org The results indicated that some of these isomers could exhibit high detonation velocities and pressures. acs.org

Table 1: Predicted Detonation Performance of Selected Nitro-Triazole Derivatives

CompoundPredicted Detonation Velocity (m/s)Predicted Detonation Pressure (GPa)Reference
NATNO9748- mdpi.comresearchgate.net
NATNO-19841- mdpi.comresearchgate.net
NATNO-29818- mdpi.comresearchgate.net
NATNO-39906- mdpi.comresearchgate.net
NATNO-49592- mdpi.comresearchgate.net
Dinitro-tris(triazole) Isomer O4> 8760> 32.0 acs.org
Dinitro-tris(triazole) Isomer R1> 8760> 32.0 acs.org
Dinitro-tris(triazole) Isomer R3> 8760> 32.0 acs.org
Dinitro-tris(triazole) Isomer R4> 8760> 32.0 acs.org

Note: The data in this table is based on theoretical calculations and may not represent experimental values.

Assessment of Theoretical Thermal Stability

The thermal stability of an energetic material is a critical factor for its safe handling, storage, and application. Theoretical methods are widely used to predict the thermal stability of new compounds. One common approach is to calculate the bond dissociation energy (BDE) of the weakest bond in the molecule, which is often the trigger bond for thermal decomposition. acs.org For many nitro compounds, the C-NO2 or N-NO2 bond is the weakest and thus the most likely to initiate decomposition. mdpi.com

Density functional theory (DFT) is a powerful tool for calculating BDEs. acs.org The dissociation enthalpy of trigger bonds can provide a direct indication of a compound's stability. mdpi.comresearchgate.net For instance, computational studies on dinitro-tris(triazole) isomers investigated thermal stability by calculating the BDE of the longest C–NO2 bond. acs.org

Another aspect of theoretical assessment involves analyzing the electronic structure for features that contribute to stability, such as intramolecular hydrogen bonds. mdpi.comresearchgate.net The thermal behavior of 1,4-substituted 1,2,3-triazole derivatives has been analyzed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to experimentally determine melting and decomposition points, which can then be correlated with theoretical predictions. mdpi.com

Computational Insights into Sensitivity Characteristics

Understanding and predicting the sensitivity of energetic materials to external stimuli like impact and friction is paramount for safety. Computational methods provide valuable insights into the factors that govern sensitivity.

Several molecular properties have been correlated with impact sensitivity. These include the charges on the nitro groups (-QNO2), the free void in the crystal lattice (ΔV), and the maximum heat of detonation (Q). acs.org It has been observed that nitro compounds with a more positive charge on the nitro group tend to be less sensitive. mdpi.com

The Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis can reveal the presence of hydrogen bonds and other close contacts that can influence sensitivity. researchgate.net A desirable packing type with strong intermolecular interactions often contributes to lower sensitivity. researchgate.net

For dinitro-tris(triazole) derivatives, mechanical sensitivities were estimated and correlated with well-known explosives like RDX and HMX using parameters such as Q, ΔV, and the total charge on the –NO2 groups. acs.org Theoretical investigations on various azole-based energetic materials have led to the development of a "sensitivity index" based on calculated molecular properties, which can be used to predict the impact sensitivity of new compounds. acs.org

Co-crystallization and Supramolecular Assembly in Energetic Materials Research

Co-crystallization has emerged as a significant strategy in the field of energetic materials to develop novel materials with tailored properties. This technique involves combining two or more different molecular components in a single crystal lattice, which can lead to enhanced performance and safety characteristics compared to the individual components. Energetic co-crystals can exhibit modified density, sensitivity to impact and friction, thermal stability, and detonation performance. The design of these materials relies on understanding and controlling the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the formation of the co-crystal structure.

The 1,2,3-triazole ring is a valuable building block in the molecular design of a wide range of compounds, including energetic materials. mdpi.com The nitrogen-rich nature of the triazole heterocycle contributes to high thermal and chemical stability, as well as a low sensitivity to mechanical stimuli. mdpi.com These characteristics make triazole derivatives, including 1-Methyl-5-nitro-1,2,3-triazole, attractive candidates for creating new energetic materials through various synthetic strategies, including the formation of supramolecular assemblies and co-crystals. mdpi.comresearchgate.net

Research into the alkylation of 4(5)-nitro-1,2,3-triazole has shown that the reaction yields a mixture of N1, N2, and N3-alkylation products. mdpi.com The position of the alkyl group on the nitrotriazole ring significantly influences the physicochemical and energetic characteristics of the resulting isomers. mdpi.com Among the regioisomers of N-methyl-4(5)-nitro-1,2,3-triazoles, the N3-isomer, This compound , is of particular interest for the development of high-energy compounds. mdpi.com Studies have indicated that N3-derivatives generally possess the highest density and enthalpy of formation in the series of regioisomeric N-substituted 4(5)-nitro-1,2,3-triazoles. mdpi.com

The high basicity of the N3-isomers, such as this compound, makes them synthetically attractive for creating energy-rich ionic systems and coordination compounds. mdpi.com These structures are forms of supramolecular assemblies, where molecules are held together by non-covalent interactions. The ability of 1,2,3-triazole derivatives to participate in diverse supramolecular interactions is a key factor in their application in materials science. researchgate.net

While the synthesis of this compound has been established researchgate.netresearchgate.net, specific and detailed research on its application in energetic co-crystals is not extensively documented in publicly available literature. However, the known properties of its class of isomers suggest its potential as a co-former in energetic co-crystal design. The comparison of properties among the N-methyl-4(5)-nitro-1,2,3-triazole isomers underscores the promising nature of the this compound isomer.

Table 1: Comparative Properties of Regioisomeric N-methyl-4(5)-nitro-1,2,3-triazoles

Compound NameIsomer TypeDensity (g/cm³)Enthalpy of Formation (kJ/mol)
1-Methyl-4-nitro-1,2,3-triazole (B2554992)N1-isomer1.579+164.3
2-Methyl-4-nitro-1,2,3-triazoleN2-isomer1.554+219.8
This compound N3-isomer 1.602 +167.3

This data is based on findings for regioisomeric N-methyl-4(5)-nitro-1,2,3-triazoles. acs.org

The data illustrates that this compound possesses the highest density among the isomers, a critical factor for detonation performance. acs.org This, combined with its favorable enthalpy of formation and high basicity, positions it as a strong candidate for future research into advanced energetic formulations through co-crystallization and supramolecular assembly. mdpi.comacs.org

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of 1-methyl-5-nitro-1,2,3-triazole has traditionally relied on multi-step procedures. However, the future of its synthesis lies in the development of novel and environmentally benign methodologies that offer higher yields, reduced waste, and improved safety profiles.

Recent advancements have focused on greener approaches to the synthesis of nitrotriazoles. One promising avenue is the use of electrochemical methods. For instance, the electrochemical reduction of nitrotriazoles in aqueous media is being investigated as a green route to produce new energetic materials. rsc.orgdntb.gov.ua This approach minimizes the use of harsh reagents and solvents. Another innovative and green technique is the deprotonation-assisted electrochemical synthesis of copper nitrotriazole, which has shown potential for producing materials with excellent ignition performance. sciengine.comdoaj.org

A notable methodology for the preparation of 1-alkyl-5-nitro-1,2,3-triazoles involves the use of 1-tert-butyl-4-nitro-1,2,3-triazole as a precursor. This method proceeds via exhaustive alkylation followed by the removal of the tert-butyl group from the intermediate triazolium salt, as demonstrated in the preparation of this compound. researchgate.net

The following table summarizes some of the key findings in the development of novel synthetic methodologies for nitrotriazoles:

MethodologyKey FeaturesPotential Advantages
Electrochemical Reduction Utilizes aqueous media; reduction of nitrotriazoles. rsc.orgdntb.gov.uaGreen synthesis, minimizes hazardous reagents.
Deprotonation-Assisted Electrochemical Synthesis Employs triethylamine (B128534) as a deprotonation agent for copper nitrotriazole synthesis. sciengine.comdoaj.orgEfficient, produces materials with high energy output.
Organocatalysis Metal-free approach for triazole synthesis. acs.orgAvoids heavy metal contamination.
Alkylation of 1-tert-butyl-4-nitro-1,2,3-triazole Selective synthesis of 1-alkyl-5-nitro-1,2,3-triazoles. researchgate.netProvides a specific route to the target compound.

Advanced Computational Modeling for Complex Reactivity and Material Performance

Computational chemistry is an increasingly indispensable tool for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental efforts and accelerating the discovery of new materials.

Density Functional Theory (DFT) calculations are widely employed to investigate the structural and electronic properties of triazole derivatives. nih.govmdpi.combohrium.com These calculations can provide insights into bond lengths, bond angles, and electronic distributions, which are crucial for understanding the stability and reactivity of the molecule. For instance, DFT has been used to calculate the heats of formation, a key parameter for energetic materials. researchgate.net

Molecular docking studies are another powerful computational method used to predict the binding affinities and modes of interaction of triazole derivatives with biological macromolecules, which is particularly relevant for potential pharmaceutical applications. nih.gov Furthermore, molecular dynamics simulations can be used to study the stability of these interactions over time. nih.gov

For energetic materials, computational models are used to predict performance parameters such as detonation velocity and pressure. These predictions help in the rational design of new energetic compounds with improved performance and reduced sensitivity. bohrium.com The CH acidity of nitrotriazoles, which influences their reactivity, has also been successfully calculated using DFT methods. researchgate.net

Future research in this area will likely focus on the development of more accurate and efficient computational models that can handle larger and more complex systems. This will enable the in-silico screening of a vast number of potential derivatives of this compound for specific applications, significantly reducing the time and cost of experimental work.

Exploration of New Derivatization and Functionalization Pathways

The functionalization of the this compound scaffold is a key strategy for tuning its properties and creating new materials. The triazole ring is amenable to various chemical modifications, offering a platform for introducing a wide range of functional groups.

The alkylation of the triazole ring is a common method for derivatization, and the reaction conditions can influence the regioselectivity, leading to different isomers with distinct properties. nih.govmdpi.com The alkylation of 4(5)-nitro-1,2,3-triazole, for example, can yield N1, N2, and N3-alkylation products. mdpi.com The separation of these regioisomers can be achieved based on differences in their basicity and reactivity. nih.gov

The introduction of other energetic moieties, such as azido (B1232118) or additional nitro groups, onto the triazole ring is a common strategy in the design of new high-energy materials. acs.orgrsc.org For instance, the nitration of the NH on the 1,2,3-triazole ring has been reported as a key step in the synthesis of nitrogen-rich energetic compounds. acs.org

Furthermore, the triazole ring can be incorporated into larger molecular architectures through various linking strategies. For example, triazene-bridged energetic materials based on nitrotriazole have been synthesized and characterized. researchgate.net The functionalization of the ester moiety on a 1,2,3-triazole ring through direct amidation has also been explored. nih.gov

The following table highlights some of the explored derivatization pathways for nitrotriazoles:

Derivatization StrategyFunctional Groups IntroducedResulting Compound Type
Alkylation Alkyl groupsN-alkylated nitrotriazoles nih.govmdpi.com
Nitration Nitro groupsPolynitro-1,2,3-triazoles acs.org
Azidation Azido groupsAzido-functionalized triazoles acs.org
Bridging Triazene linkersTriazene-bridged energetic materials researchgate.net
Amidation Amide groupsAmidated triazole derivatives nih.gov

Integration with Emerging Advanced Materials Science Fields

While the primary focus of research on this compound has been in the field of energetic materials, its versatile chemical nature opens up possibilities for its integration into other advanced materials science domains.

Coordination Chemistry: The nitrogen atoms in the triazole ring can act as ligands, forming coordination compounds with various metal ions. nih.gov These metal complexes can exhibit unique electronic, magnetic, and catalytic properties. The study of coordination compounds of this compound could lead to the development of new catalysts, sensors, or functional materials. The formation of a tetranuclear copper(II) complex with 1-ethyl-5-nitro-1,2,3-triazole has been reported, demonstrating the complexing ability of this class of compounds. researchgate.net

Polymer Science: The triazole moiety can be incorporated into polymer backbones or as pendant groups to create functional polymers. These polymers could possess enhanced thermal stability, specific recognition capabilities, or interesting optoelectronic properties. The development of polymeric materials based on N-substituted 4-nitro-1,2,3-triazoles is an area of growing interest. nih.gov

Energetic Materials: The development of new energetic materials remains a key application area. Research is focused on creating compounds with high energy density, good thermal stability, and low sensitivity to mechanical stimuli. bohrium.com The combination of the 1,2,3-triazole framework with other energetic groups is a promising strategy for designing next-generation energetic materials. bohrium.com

The future of this compound research is bright, with numerous unexplored avenues that could lead to significant scientific and technological advancements. The continued development of innovative synthetic methods, coupled with advanced computational tools and a deeper understanding of its derivatization chemistry, will undoubtedly expand the application landscape of this versatile chemical compound.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 1-Methyl-5-nitro-1,2,3-triazole derivatives?

  • Methodological Answer: The synthesis of triazole derivatives typically involves cycloaddition reactions or functionalization of pre-existing triazole cores. For example:
  • Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust method for regioselective 1,4-disubstituted triazoles. Reactions are conducted in solvents like dimethylformamide (DMF) with copper(I) iodide as a catalyst at elevated temperatures (60–80°C) .
  • Nitro-group introduction: Nitration of the triazole ring using nitric acid/sulfuric acid mixtures under controlled conditions (0–5°C) to avoid over-nitration. Purity is verified via thin-layer chromatography (TLC) .
  • Post-functionalization: Alkylation or acylation reactions on the triazole nitrogen, monitored by 1H^1H-NMR to confirm substitution patterns (e.g., methyl group integration at δ 3.5–4.0 ppm) .

Q. How are spectroscopic techniques utilized to characterize this compound derivatives?

  • Methodological Answer:
  • 1H^1H-NMR: Identifies substituents and regiochemistry. For example, methyl protons on triazole appear as singlets (δ 2.5–3.5 ppm), while nitro groups deshield adjacent protons .
  • IR spectroscopy: Detects nitro group stretching vibrations (~1520 cm1^{-1}) and C-N triazole ring absorption (~1450 cm1^{-1}) .
  • Mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+^+) with accuracy <5 ppm .

Q. What biological activities are associated with 1,2,3-triazole derivatives, and how are they assessed?

  • Methodological Answer: Triazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example:
  • Antimicrobial assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution .
  • Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated via nonlinear regression .

Advanced Research Questions

Q. How do substituent variations (e.g., nitro vs. methyl groups) influence the bioactivity of 1,2,3-triazole derivatives?

  • Methodological Answer: Substituents modulate electronic and steric properties, affecting target binding. For example:
  • Nitro groups: Enhance electron-withdrawing effects, improving interaction with bacterial nitroreductases .
  • Methyl groups: Increase lipophilicity, enhancing membrane permeability (logP values calculated via HPLC) .
    Example SAR Table:
SubstituentBioactivity (MIC, μg/mL)logP
-NO2_21.2 (S. aureus)0.8
-CH3_34.5 (S. aureus)1.5
Data derived from analogues in

Q. What computational strategies predict the binding modes of this compound derivatives with biological targets?

  • Methodological Answer:
  • Molecular docking (AutoDock Vina): Triazole scaffolds are docked into enzyme active sites (e.g., cytochrome P450) using Lamarckian genetic algorithms. Binding energies (ΔG) < -7 kcal/mol indicate strong interactions .
  • DFT calculations: Optimize geometries at the B3LYP/6-31G* level to assess electrostatic potential maps, highlighting nucleophilic/electrophilic regions .

Q. How are crystallographic data analyzed to resolve structural ambiguities in triazole derivatives?

  • Methodological Answer:
  • SHELX suite: Structures are solved via direct methods (SHELXS) and refined with SHELXL. Anisotropic displacement parameters (ADPs) are modeled for non-H atoms .
  • ORTEP for Windows: Visualizes thermal ellipsoids to identify disorder or twinning. High-resolution data (Rint_{\text{int}} < 5%) ensures accuracy .

Q. How can contradictory data in antimicrobial assays be addressed?

  • Methodological Answer:
  • Dose-response validation: Repeat assays with narrower concentration ranges (e.g., 0.1–10 μM) to confirm IC50_{50} trends .
  • Metabolic interference checks: Use resazurin assays to rule out false positives from compound toxicity on assay reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.